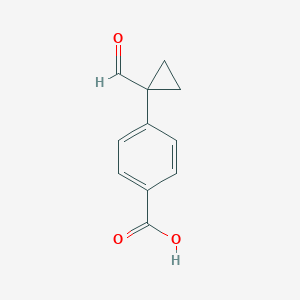

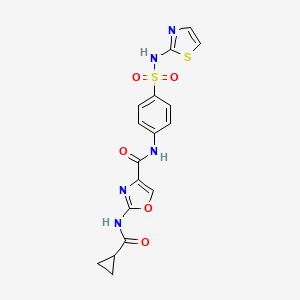

![molecular formula C19H17N5O3S B2496536 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1358741-29-3](/img/structure/B2496536.png)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide involves diversified synthetic approaches. One notable method includes the Ugi four-component reaction, leading to the assembly of complex fused tricyclic scaffolds, demonstrating the compound's synthetic versatility and potential for generating structurally varied analogs (An et al., 2017). Additionally, the synthesis of related methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates showcases the compound's adaptability in forming different amino acid derivatives via DCC coupling methods (Fathalla, 2015).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized using various analytical techniques, including IR, NMR, and mass spectrometry, providing insights into the compound's unique tricyclic scaffold and structural motifs. These studies have been instrumental in understanding the compound's molecular framework and its implications for binding and activity in various chemical and biological contexts.

Chemical Reactions and Properties

Reactions involving this compound often result in the formation of novel quinoxaline derivatives, indicating its reactive nature and potential as a precursor for synthesizing a wide range of structurally diverse compounds. The chemical properties, such as reactivity with different amino acid esters and the formation of N-regioisomeric analogs, demonstrate the compound's versatility in chemical transformations (Fathalla, 2015).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

A study by Alswah et al. (2013) focused on the synthesis of novel quinoxaline derivatives, including compounds related to "2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide," for their potential anticonvulsant properties. The derivatives were tested using the metrazol-induced convulsions model, with two compounds showing significant anticonvulsant activities, highlighting the potential of these derivatives in epilepsy treatment (Alswah et al., 2013).

Inotropic Activity

Zhang et al. (2008) synthesized a series of derivatives and evaluated their positive inotropic activity by measuring left atrium stroke volume on isolated rabbit heart preparations. The study found several compounds with favorable activity compared to the standard drug, milrinone, suggesting potential applications in treating heart failure conditions (Zhang et al., 2008).

Anticancer Activity

The design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity were conducted by Al-Suwaidan et al. (2016). This study revealed compounds with broad-spectrum antitumor activity, suggesting the therapeutic potential of these derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Badran et al. (2003) explored the synthesis of triazolo and ditriazoloquinoxaline derivatives and evaluated some of these derivatives for their antimicrobial and antifungal activities. The findings suggested that certain compounds possess potent antibacterial activity, offering a basis for the development of new antimicrobial agents (Badran et al., 2003).

Wirkmechanismus

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA .

Biochemical Pathways

The compound’s intercalation into DNA can disrupt normal cellular processes, including DNA replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

In silico admet profiles have been generated for this compound .

Result of Action

The compound’s intercalation into DNA leads to disruption of normal cellular processes and can result in cell death . This makes the compound potentially useful as an anticancer agent .

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c1-26-15-8-7-12(9-16(15)27-2)21-17(25)10-28-19-18-23-20-11-24(18)14-6-4-3-5-13(14)22-19/h3-9,11H,10H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWBBZVQQRITQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dimethoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinoxalin-4-ylsulfanyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

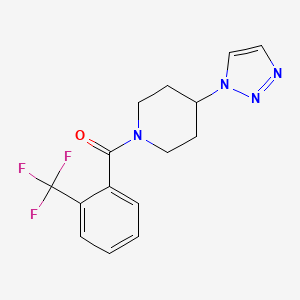

![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)

![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)

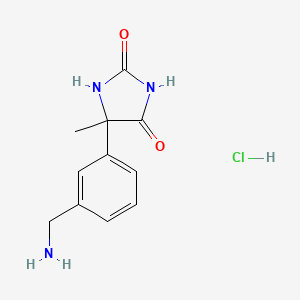

![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)

![3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2496463.png)

![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)

![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)